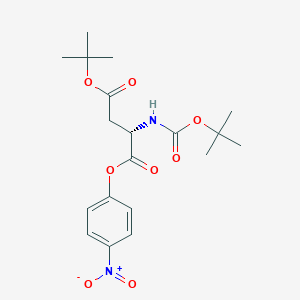

Boc-Asp(OtBu)-ONp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQSQVFTGWZWKF-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427009 | |

| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29365-05-7 | |

| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Boc-Asp(OtBu)-ONp in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of peptide synthesis, the selection of appropriately protected and activated amino acid derivatives is paramount to achieving high yields and purity. Among the arsenal of available building blocks, Boc-Asp(OtBu)-ONp (Nα-tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl ester α-p-nitrophenyl ester) represents a cornerstone reagent, particularly within the classical Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth analysis of the multifaceted role of this compound, detailing its chemical properties, mechanism of action, and strategic applications in the synthesis of complex peptides.

The Anatomy of a Workhorse: Deconstructing this compound

The efficacy of this compound in peptide synthesis stems from the synergistic function of its three key chemical moieties: the Boc group, the OtBu ester, and the ONp ester.

-

The Boc (tert-butyloxycarbonyl) Group: A Temporary Shield for the N-terminus The Boc group serves as a temporary protecting group for the α-amino (Nα) terminus of the aspartic acid residue. Its key characteristic is its lability under moderately acidic conditions, typically treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2] This selective removal allows for the stepwise elongation of the peptide chain without compromising the integrity of other protecting groups or the peptide-resin linkage.[3] The Boc group is stable to the basic and nucleophilic conditions encountered during the coupling steps of the synthesis.

-

The OtBu (tert-butyl) Ester: Guarding the Aspartic Acid Side Chain The β-carboxyl group of the aspartic acid side chain is highly reactive and, if left unprotected, can lead to undesirable side reactions, most notably aspartimide formation.[4][5] The tert-butyl (OtBu) ester provides robust protection for this side chain. It is stable to the repetitive TFA treatments used to remove the Nα-Boc group but is readily cleaved under the strong acidic conditions of the final cleavage step (e.g., with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)).[2] This orthogonal stability is a fundamental principle of the Boc/Bzl protection strategy.

-

The ONp (p-nitrophenyl) Ester: An Activated Handle for Peptide Bond Formation The p-nitrophenyl (ONp) ester is an activated form of the α-carboxyl group, facilitating the formation of the peptide bond. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[6] this compound is a stable, isolable active ester, which can be prepared and stored, offering a convenient "ready-to-use" building block. This classical activation method avoids the need for in-situ coupling reagents at the point of peptide bond formation. However, it is generally acknowledged that couplings involving p-nitrophenyl esters can be slower compared to modern, more reactive in-situ activation methods.

The Role in the Peptide Synthesis Workflow

This compound is primarily employed in Solid-Phase Peptide Synthesis (SPPS) following the Boc/Bzl strategy. The general workflow for incorporating this building block is as follows:

Figure 1: General workflow for the incorporation of this compound in Boc-SPPS.

Quantitative Data and Performance Comparison

While this compound is a well-established reagent, quantitative comparisons with modern in-situ coupling reagents are not extensively documented in single comprehensive studies. The following table summarizes a qualitative and semi-quantitative comparison based on established principles and available literature.

| Parameter | This compound (Active Ester) | In-situ Activation (e.g., HBTU/HOBt) |

| Reagent Type | Pre-activated, stable solid | Generated in-situ from Boc-Asp(OtBu)-OH |

| Coupling Time | Slower (can range from hours to overnight) | Faster (typically 30-60 minutes) |

| Coupling Efficiency | Generally high, but may be lower for sterically hindered couplings | Very high, often considered more efficient |

| Risk of Racemization | Low for urethane-protected amino acids | Generally low, but can be sequence-dependent |

| Side Reactions | Minimal during coupling; primary concern is aspartimide formation during subsequent deprotection steps.[4][5] | Potential for side reactions related to the coupling reagents themselves. |

| Convenience | High (stable, pre-activated reagent) | Requires the handling of multiple reagents for the activation step. |

Experimental Protocols

The following provides a generalized experimental protocol for the use of this compound in manual solid-phase peptide synthesis.

Materials:

-

N-terminally deprotected peptide-resin (e.g., on Merrifield or MBHA resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

-

Reagents for monitoring the coupling reaction (e.g., Kaiser test)

Protocol for a Single Coupling Cycle:

-

Resin Preparation:

-

Swell the N-terminally deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Coupling:

-

Dissolve 2-3 equivalents of this compound (relative to the resin substitution) in DMF.

-

Add the solution to the resin.

-

Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours.

-

Monitor the reaction for completion using a qualitative method like the Kaiser test, which detects free primary amines. A negative result indicates complete coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess this compound and the p-nitrophenol byproduct.

-

Wash the resin with DCM (3-5 times).

-

-

Nα-Boc Deprotection:

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes.[4]

-

Drain the neutralization solution.

-

Wash the resin with DMF (3-5 times) to remove excess base.

-

The resin is now ready for the next coupling cycle.

Logical Relationships in Boc-SPPS Strategy

The strategic decisions in a Boc-SPPS workflow are governed by the chemical properties of the protecting groups.

Figure 2: Orthogonality of protecting groups in Boc-SPPS.

Conclusion

This compound remains a valuable and reliable reagent in the field of peptide synthesis. Its utility lies in the clever combination of a temporary Nα-Boc protecting group, a robust OtBu side-chain protecting group, and a pre-activated ONp ester for peptide bond formation. While modern in-situ coupling reagents may offer faster reaction times, the stability and convenience of this compound ensure its continued relevance, particularly in established protocols and for specific synthetic challenges. A thorough understanding of its chemical properties and role within the broader context of Boc/Bzl SPPS is essential for researchers aiming to synthesize complex, high-purity peptides for therapeutic and research applications.

References

- 1. Boc-Asp-OtBu = 97.0 TLC 34582-32-6 [sigmaaldrich.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Asp(OtBu)-ONp: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-(p-nitrophenyl) β-(tert-butyl) diester, commonly abbreviated as Boc-Asp(OtBu)-ONp. This reagent is a valuable building block in synthetic chemistry, particularly in the assembly of complex peptides and other specialized molecular architectures.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-aspartic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester, and the alpha-carboxylic acid is activated as a p-nitrophenyl (ONp) ester. This trifunctional modification renders the molecule particularly useful for specific applications in organic synthesis.

The chemical structure of this compound is characterized by the presence of these three key functional groups, which dictate its reactivity and handling requirements. The Boc group provides temporary protection of the alpha-amino group and is readily cleaved under acidic conditions. The OtBu group offers robust protection for the side-chain carboxylate and is also removable with strong acid. The ONp ester serves as a good leaving group, facilitating the formation of an amide bond through nucleophilic attack by an amine.

Visualization of the Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Chemical Data

A summary of the key quantitative data for this compound is presented in the table below. It should be noted that while some properties are well-documented, others such as melting point and specific solubility data are not consistently reported in publicly available literature.

| Property | Value | Reference |

| CAS Number | 29365-05-7 | [1] |

| Molecular Formula | C₁₉H₂₆N₂O₈ | [1] |

| Molecular Weight | 410.42 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Experimental Protocols and Applications

The primary application of this compound is as a reagent in peptide synthesis and related organic transformations. The activated p-nitrophenyl ester allows for the direct formation of an amide bond with a free amine under relatively mild conditions.

Use in Peptide Synthesis

This compound is particularly useful in solution-phase peptide synthesis or for the introduction of the N-terminal aspartic acid residue in solid-phase peptide synthesis (SPPS). One notable application is its use as a reactant in the synthesis of a dendritic hexadecapeptide carrier for the delivery of an HSP90 inhibitor.[1]

Below is a general protocol for the coupling of this compound to an amino group in the context of peptide synthesis.

Protocol: Amide Bond Formation using this compound

-

Reaction Setup:

-

In a clean, dry reaction vessel, dissolve the amine-containing substrate (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add this compound (1.1 to 1.5 equivalents) to the solution. The use of a slight excess of the activated ester helps to drive the reaction to completion.

-

-

Coupling Reaction:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

-

The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine substrate.

-

-

Work-up and Purification:

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The crude product is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a weak base (e.g., saturated sodium bicarbonate solution) to remove the p-nitrophenol byproduct, followed by a weak acid (e.g., 1 M HCl or saturated ammonium chloride solution), and finally with brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated.

-

The resulting crude peptide can be purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

Deprotection Strategies

Following the successful coupling of this compound, the Boc and OtBu protecting groups can be removed to reveal the free amine and carboxylic acid functionalities, respectively.

-

Boc Group Removal: The Boc group is labile to moderately acidic conditions. A common method for its removal is treatment with trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) at room temperature.

-

OtBu Group Removal: The OtBu group is more stable than the Boc group but can be cleaved with strong acids, often concurrently with the final cleavage of the peptide from a solid support in SPPS using reagents like neat TFA or a mixture of TFA with scavengers.

Logical Workflow for Peptide Coupling

The following diagram illustrates the logical workflow for a typical peptide coupling reaction involving this compound.

Caption: General workflow for peptide coupling.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Asp(OtBu)-ONp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-tert-butyloxycarbonyl-L-aspartic acid α-p-nitrophenyl ester β-tert-butyl ester (Boc-Asp(OtBu)-ONp), a key building block in peptide synthesis. This document outlines a detailed experimental protocol, data on physical and chemical properties, and visual workflows to ensure clarity and reproducibility in the laboratory.

Introduction

This compound is a widely used activated ester in solid-phase and solution-phase peptide synthesis. The Boc protecting group on the α-amino group and the tert-butyl ester on the β-carboxyl group of the aspartic acid side chain provide orthogonal protection, allowing for selective deprotection strategies. The p-nitrophenyl (ONp) ester serves as an excellent leaving group, facilitating the efficient formation of peptide bonds under mild conditions. The strategic use of this reagent is crucial in the synthesis of complex peptides and therapeutic drug candidates.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the α-carboxyl group of Boc-Asp(OtBu)-OH with p-nitrophenol. A common and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction.

Chemical Reaction Pathway

The overall chemical transformation is depicted below:

Caption: Synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from Boc-Asp(OtBu)-OH and p-nitrophenol using DCC as a coupling agent.

Materials:

-

Boc-L-Asp(OtBu)-OH

-

p-Nitrophenol (pNP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve Boc-L-Asp(OtBu)-OH (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous ethyl acetate (approximately 5-10 mL per gram of Boc-Asp(OtBu)-OH).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of DCC: While stirring at 0 °C, add a solution of DCC (1.1 eq) in a minimal amount of anhydrous ethyl acetate or dichloromethane dropwise over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then let it warm to room temperature and stir overnight (approximately 12-16 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

Purification of this compound

Proper purification is critical to obtain high-purity this compound, free from unreacted starting materials and the dicyclohexylurea (DCU) byproduct. The purification process involves filtration, aqueous work-up, and recrystallization.

Purification Workflow

Caption: Purification of this compound.

Detailed Purification Protocol

-

Removal of DCU: After the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate to recover any product.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted p-nitrophenol and any acidic impurities.

-

Brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane while the solution is still warm until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material - Boc-L-Asp(OtBu)-OH

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₆ | [1] |

| Molecular Weight | 289.32 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 64-67 °C | [1] |

| Optical Rotation | [α]²⁰/D +2.0±0.4° (c=1% in methanol) | [1] |

| Purity (TLC) | ≥99.0% | [1] |

Table 2: Properties and Expected Results for this compound

| Property | Expected Value |

| Molecular Formula | C₁₉H₂₆N₂O₈ |

| Molecular Weight | 410.42 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Yield | 70-85% |

| Melting Point | Data not consistently available in searched literature |

| Purity (HPLC/TLC) | >98% |

| ¹H NMR (CDCl₃) | δ (ppm): 8.25 (d, 2H), 7.25 (d, 2H), 5.50 (d, 1H), 4.80 (m, 1H), 3.10 (dd, 1H), 2.90 (dd, 1H), 1.50 (s, 9H), 1.45 (s, 9H). (Predicted shifts) |

| ¹³C NMR (CDCl₃) | δ (ppm): 170.1, 168.5, 155.5, 155.0, 145.5, 125.0, 122.5, 83.0, 81.0, 50.5, 37.0, 28.3, 28.0. (Predicted shifts) |

Note: NMR spectral data are predicted based on the chemical structure and may vary slightly depending on the solvent and experimental conditions.

Conclusion

This technical guide provides a robust and detailed methodology for the synthesis and purification of this compound. By following the outlined protocols and utilizing the provided data for characterization, researchers and professionals in the field of peptide synthesis and drug development can confidently produce this essential building block with high purity and yield. Adherence to proper laboratory techniques and safety precautions is paramount throughout the entire process.

References

The Core Mechanism of Boc-Asp(OtBu)-ONp in Peptide Coupling Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, application, and technical considerations for using N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OtBu)-ONp, in peptide synthesis. This reagent represents a classical approach to peptide bond formation through the "active ester" methodology.

Core Mechanism of Action: The Active Ester Pathway

The use of this compound in peptide coupling reactions is a prime example of the active ester strategy. In this method, the carboxylic acid of the amino acid is pre-activated with a good leaving group to facilitate nucleophilic attack by the amino group of the growing peptide chain.

The core mechanism involves the following key steps:

-

N-α-Deprotection: The synthesis cycle begins with the removal of the temporary N-terminal protecting group from the resin-bound peptide. In the context of Boc-based Solid-Phase Peptide Synthesis (SPPS), this is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA). This deprotection step exposes the free N-terminal amine.

-

Neutralization: Following deprotection, the resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to generate the free nucleophilic amine.

-

Coupling via Nucleophilic Acyl Substitution: The pre-activated this compound is introduced to the reaction vessel. The exposed N-terminal amine of the peptide chain acts as a nucleophile, attacking the carbonyl carbon of the p-nitrophenyl ester of this compound.

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the p-nitrophenoxide anion, a relatively stable leaving group due to resonance stabilization. This step drives the reaction towards the formation of the new peptide bond.

The OtBu (tert-butyl ester) group on the side chain of the aspartic acid residue remains stable under these conditions and is removed during the final cleavage of the peptide from the resin with a strong acid.

Quantitative Data Presentation

Quantitative data for the coupling efficiency of this compound is not extensively reported in recent literature, largely due to the widespread adoption of faster and more efficient in-situ coupling reagents. However, a comparative analysis of the p-nitrophenyl (ONp) active ester method with modern coupling agents highlights the trade-offs in reaction time and efficiency.

| Coupling Method | Reagent/Exemplar | Typical Reaction Time | Coupling Efficiency | Key Advantages & Disadvantages |

| Active Ester | This compound | Hours to days | Moderate to high | Advantages: Stable, isolable active esters; cost-effective. Disadvantages: Slow reaction rates; may require elevated temperatures, potentially increasing side reactions.[1] |

| Uronium/Aminium Salts | HBTU, HATU | Minutes | Very High | Advantages: High coupling efficiency; low racemization; suitable for difficult couplings. Disadvantages: Potential for side reactions like guanidinylation (HBTU). |

| Phosphonium Salts | PyBOP | Minutes to hours | High | Advantages: Safer alternative to BOP; no guanidinylation side reaction. Disadvantages: Byproducts can be difficult to remove.[1] |

| Carbodiimides | DIC/HOBt | 1-2 hours | High | Advantages: Widely used; cost-effective. Disadvantages: Potential for racemization without additives; formation of insoluble urea byproducts (with DCC). |

| Oxyma-based Uronium Salts | COMU | Minutes | Very High | Advantages: High efficiency; excellent safety profile (non-explosive); water-soluble byproducts. Disadvantages: Can be less effective on certain resins.[1] |

Experimental Protocols

The following protocols outline the general procedure for utilizing this compound in solid-phase peptide synthesis and a standard Boc-SPPS workflow for context.

Protocol 1: Coupling of this compound in Boc-SPPS

This protocol describes the manual coupling of a pre-activated p-nitrophenyl ester to a deprotected peptide-resin.

1. Resin Preparation and Deprotection:

- Swell the appropriate resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

- Drain the DCM.

- Perform the Boc deprotection by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.

- Wash the resin thoroughly with DCM and then a neutralization solution (e.g., 5% DIEA in DCM) to remove the TFA salt and prepare the free amine.

- Wash the resin again with DCM and then with N,N-dimethylformamide (DMF) to prepare for the coupling step.

2. Coupling Reaction:

- Dissolve 2-3 equivalents of this compound (relative to the resin loading) in DMF.

- Add the this compound solution to the deprotected and neutralized peptide-resin.

- Agitate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored using a qualitative method like the Kaiser (ninhydrin) test to detect the presence of free primary amines. A negative Kaiser test indicates the completion of the coupling.[1]

3. Washing:

- Once the coupling reaction is complete, drain the reaction solution.

- Wash the resin thoroughly with DMF, followed by DCM, and then methanol to remove any unreacted reagents and the p-nitrophenol byproduct.

- Dry the resin under vacuum.

4. Repeat Synthesis Cycle:

- Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 2: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle (for comparison)

This protocol outlines a typical cycle using in-situ activation, which is more common in modern peptide synthesis.

1. Boc Deprotection:

- Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes.

- Wash with DCM and then isopropanol.

2. Neutralization:

- Treat the resin with 5-10% DIEA in DCM for 3-5 minutes to generate the free amine.

- Wash with DCM and then DMF.

3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.

- Add 4-6 equivalents of a base, typically DIEA, to initiate the activation.

- Add the activated amino acid solution to the neutralized peptide-resin.

- Agitate the reaction mixture at room temperature for 1-2 hours.[2]

- Monitor the reaction with the Kaiser test.

4. Washing:

- Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Mandatory Visualizations

This compound Coupling Reaction Mechanism

Caption: Mechanism of peptide bond formation using this compound.

General Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A typical workflow for Boc solid-phase peptide synthesis (SPPS).

References

A Comprehensive Technical Guide to Boc and OtBu Protecting Groups in Amino Acid Chemistry

In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving high yields and purity of the target molecules. Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group and the tert-butyl (OtBu) ester have established themselves as indispensable tools. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and strategic applications of Boc and OtBu protecting groups in the context of amino acid chemistry, tailored for researchers, scientists, and professionals in drug development.

The Tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a cornerstone of peptide chemistry, primarily utilized for the temporary protection of the α-amino group of amino acids.[1] Its acid-labile nature allows for its selective removal under conditions that leave many other protecting groups, including those on amino acid side chains, intact.[2][] This differential lability is the foundation of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[4][5]

The introduction of the Boc group is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.[1]

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic acyl substitution. The amino group of the amino acid attacks one of the carbonyls of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the Boc-protected amine, carbon dioxide, and tert-butanol.[6][7]

Experimental Protocol: Boc Protection of an Amino Acid

The following is a general procedure for the N-tert-butyloxycarbonylation of an amino acid using (Boc)₂O.[][8][9]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and water. Add a base such as sodium hydroxide (NaOH) or triethylamine (Et₃N) (1.5-2.0 equivalents) to the solution to deprotonate the amino group.[][8]

-

Reaction: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) at room temperature.[8]

-

Monitoring: Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Work-up: Once the reaction is complete, dilute the mixture with water and perform an extraction with an organic solvent like ethyl acetate to remove by-products.[8]

-

Isolation: Acidify the aqueous layer with a dilute acid (e.g., 5% citric acid solution) to a pH of approximately 3.[8]

-

Extraction and Purification: Extract the Boc-protected amino acid into an organic solvent (e.g., ethyl acetate).[8] The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[8] Further purification can be achieved by recrystallization or column chromatography if necessary.[8]

The removal of the Boc group is a critical step in peptide synthesis, allowing for the elongation of the peptide chain.[1] This is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[][6]

Mechanism of Boc Deprotection:

The deprotection mechanism is an acid-catalyzed elimination.[7]

-

The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[6][10]

-

This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][6][10]

-

The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[6][7][10]

The liberated tert-butyl cation is a potent electrophile and can lead to side reactions by alkylating sensitive residues like tryptophan or methionine.[11][12] To prevent this, scavengers such as anisole or thioanisole are often added to the deprotection solution.[11][12]

Experimental Protocol: Boc Deprotection

Below is a typical protocol for the removal of the Boc group from an N-protected amino acid or peptide.[1]

-

Reagent Preparation: Prepare a deprotection solution, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

-

Deprotection Reaction: Dissolve the Boc-protected substrate in the deprotection solution.

-

Incubation: Stir the reaction mixture at room temperature for 20-30 minutes.[1]

-

Removal of Reagents: After completion, the TFA and DCM are removed under reduced pressure.[13]

-

Precipitation and Isolation: The deprotected product, now as a TFA salt, can be precipitated by the addition of a cold non-polar solvent like diethyl ether. The solid product is then collected by filtration or centrifugation.

| Parameter | Protection with (Boc)₂O | Deprotection with TFA | Deprotection with HCl in Dioxane |

| Reagents | Di-tert-butyl dicarbonate, Base (e.g., NaOH, Et₃N) | 25-50% TFA in DCM | 4M HCl in Dioxane |

| Reaction Time | 2-4 hours | 20-30 minutes[1] | 30-60 minutes[1] |

| Typical Yield/Efficiency | >95% | >99%[1] | >98%[1] |

| Key Considerations | Basic conditions required. | Scavengers may be needed.[11] | Alternative to TFA.[1] |

The Tert-Butyl (OtBu) Protecting Group

The tert-butyl (OtBu) group is a versatile acid-labile protecting group used for the side chains of several amino acids.[14] It is most commonly employed to protect the γ-carboxyl group of glutamic acid (Glu) and the β-carboxyl group of aspartic acid (Asp).[15][16] It is also used to protect the hydroxyl groups of tyrosine (Tyr), serine (Ser), and threonine (Thr).[15][17] The OtBu group is a key component of the widely used Fmoc/tBu orthogonal strategy in SPPS.[14][18]

The introduction of the OtBu group onto a carboxylic acid is typically achieved through an acid-catalyzed reaction with isobutylene or tert-butanol.[18]

Mechanism of OtBu Protection:

The reaction proceeds via the formation of a stable tert-butyl cation under acidic conditions. This carbocation is then trapped by the nucleophilic carboxylate group of the amino acid side chain to form the tert-butyl ester.[18][19]

Experimental Protocol: OtBu Protection of a Carboxylic Acid

The following protocol outlines a general method for the tert-butylation of a carboxylic acid side chain.[18]

-

Reaction Setup: Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.[18]

-

Catalyst Addition: Add a catalytic amount of a strong acid, for example, sulfuric acid or perchloric acid.[18]

-

Reagent Addition: Bubble an excess of isobutylene gas through the solution, or add tert-butanol (1.2-2.0 mmol).[18]

-

Reaction and Monitoring: Stir the reaction at room temperature and monitor its completion using TLC.[18]

-

Quenching and Isolation: Upon completion, quench the reaction (e.g., with a saturated sodium bicarbonate solution).

-

Purification: Isolate and purify the OtBu-protected product using standard extraction and chromatographic techniques.

Similar to the Boc group, the OtBu group is removed under strongly acidic conditions, typically with TFA.[13][19] This is usually performed concurrently with the cleavage of the peptide from the resin in the final step of Fmoc-based SPPS.[16]

Mechanism of OtBu Deprotection:

The deprotection mechanism is analogous to that of the Boc group, involving acid-catalyzed cleavage.[13][19]

-

Protonation of the ester oxygen by a strong acid.[13]

-

Elimination of isobutylene and formation of the free carboxylic acid.[13]

Experimental Protocol: OtBu Deprotection

This protocol describes the cleavage of an OtBu ester.[13]

-

Cleavage Cocktail: Prepare a cleavage cocktail, commonly containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane) to trap the released tert-butyl cations.

-

Deprotection: Treat the OtBu-protected peptide with the cleavage cocktail.

-

Incubation: Stir the mixture at room temperature for 1-3 hours.

-

Product Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

-

Isolation: Collect the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.[19]

| Protecting Group | Stability to Piperidine | Deprotection Conditions | Key Advantages | Potential Side Reactions |

| OtBu | High stability[19] | Strong acid (e.g., high concentration of TFA)[20] | Compatible with base-labile Fmoc deprotection.[20] | Alkylation of sensitive residues by t-butyl cations.[20] |

| OBzl | Stable | Catalytic Hydrogenation or strong acids (HF, TFMSA)[20] | Orthogonal to acid- and base-labile groups. | - |

| OAll | Stable | Pd(0) catalyst[17] | Fully orthogonal to both acid and base-labile groups. | Requires a specific catalyst for removal. |

Orthogonality and Strategic Application in Peptide Synthesis

The concept of orthogonality is crucial in peptide synthesis, referring to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule.[4][16] This allows for the selective deprotection of specific functional groups at different stages of the synthesis.

Two primary strategies dominate solid-phase peptide synthesis:

-

Boc/Bzl Strategy: This classic approach uses the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups for side-chain protection.[2] The Boc group is removed at each cycle with a moderate acid like TFA, while the side-chain groups and the peptide-resin linkage are cleaved simultaneously in the final step with a very strong acid like hydrofluoric acid (HF).[2]

-

Fmoc/tBu Strategy: This is currently the more widely used method. It employs the base-labile Fmoc group for Nα-protection and acid-labile groups, such as OtBu, for side-chain protection.[2][14] The Fmoc group is removed in each cycle with a base (e.g., 20% piperidine in DMF), while the OtBu and other side-chain protecting groups are removed in the final step with a strong acid like TFA.[5][16] The milder conditions of the Fmoc/tBu strategy make it compatible with a wider range of sensitive amino acids and modifications.[2]

The following diagrams illustrate the cyclical processes of Boc- and Fmoc-based solid-phase peptide synthesis.

Caption: Workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow of Fmoc-based SPPS utilizing OtBu side-chain protection.

Potential Side Reactions

While highly effective, the use of Boc and OtBu protecting groups is not without challenges. Awareness of potential side reactions is crucial for optimizing synthesis outcomes.

-

Alkylation: As previously mentioned, the tert-butyl cation generated during acid-catalyzed deprotection of both Boc and OtBu groups can alkylate nucleophilic side chains, particularly those of tryptophan and methionine.[11][21] The use of scavengers is essential to mitigate this side reaction.[12]

-

Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring aspartimide intermediate, especially during repeated exposure to either basic (Fmoc deprotection) or acidic (Boc deprotection) conditions.[21][22] This can lead to racemization and the formation of β-linked peptides.[22]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine, leading to the cleavage of the dipeptide from the resin.[22] This is more prevalent in Fmoc-based synthesis.[22]

-

Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form a pyroglutamyl residue. Similarly, a glutamic acid residue with an unprotected side chain can also undergo this cyclization.[20]

Conclusion

The tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups are fundamental components of modern peptide chemistry. Their well-characterized reactivity, differential stability, and strategic implementation in orthogonal synthesis schemes have enabled the routine production of complex peptides for research, diagnostics, and therapeutic applications. A thorough understanding of their chemical properties, the mechanisms of their application and removal, and the potential for side reactions is paramount for any scientist or researcher working in the field of peptide synthesis and drug development. The judicious selection and application of these protecting groups, guided by the principles and protocols outlined in this guide, will continue to be a critical factor in the successful synthesis of novel and impactful peptide-based molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. lifetein.com [lifetein.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. peptide.com [peptide.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 16. nbinno.com [nbinno.com]

- 17. peptide.com [peptide.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. chempep.com [chempep.com]

- 22. peptide.com [peptide.com]

Stability and Storage of Boc-Asp(OtBu)-ONp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester (Boc-Asp(OtBu)-ONp). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related compounds and fundamental chemical principles to provide a robust framework for its handling and storage.

Core Concepts: Chemical Structure and Reactivity

This compound is an activated ester derivative of aspartic acid, widely used in peptide synthesis. Its stability is primarily influenced by the three key functional groups:

-

Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group for the α-amine.

-

OtBu (tert-Butyl) Ester: An acid-labile protecting group for the β-carboxyl group.

-

ONp (p-Nitrophenyl) Ester: An activated ester at the α-carboxyl group, making it susceptible to nucleophilic attack, including hydrolysis.

The inherent reactivity of the p-nitrophenyl ester, while essential for its function in peptide coupling, also renders the molecule susceptible to degradation.

Recommended Storage Conditions

While specific long-term stability studies for this compound are not extensively published, general recommendations can be compiled from supplier data for the compound and its close analogs.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

| Compound | Recommended Storage Temperature | Additional Recommendations |

| This compound | Cool, dry place | Keep container tightly sealed. |

| Boc-Asp(OtBu)-OH | 2-8°C | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. |

| Boc-Asp-OtBu | 2-8°C or -20°C | Store in a dry, cool, and well-ventilated place. |

Based on this information, the recommended storage condition for This compound is in a tightly sealed container, protected from moisture, in a refrigerator at 2-8°C . For long-term storage, temperatures of -20°C could be considered to minimize degradation.

Potential Degradation Pathways

The primary degradation pathways for this compound can be inferred from the known chemistry of its constituent parts. The two main routes of degradation are hydrolysis of the activated ester and aspartimide formation.

Caption: Potential degradation pathways for this compound.

Hydrolysis

The p-nitrophenyl ester is susceptible to hydrolysis, particularly in the presence of moisture. This reaction is accelerated by basic conditions. The hydrolysis products are Boc-Asp(OtBu)-OH and p-nitrophenol. The formation of the yellow p-nitrophenolate anion under basic conditions can be a visual indicator of degradation.

Aspartimide Formation

A significant side reaction for activated aspartic acid derivatives is the formation of a succinimide ring, known as an aspartimide. This intramolecular cyclization is base-catalyzed and involves the nucleophilic attack of the backbone amide nitrogen on the activated carbonyl carbon. Aspartimide formation is particularly problematic as it can lead to racemization and the formation of β-aspartyl peptides upon nucleophilic ring-opening, which are often difficult to separate from the desired α-aspartyl peptide.

Experimental Protocol for Stability Assessment

A stability-indicating analytical method is crucial for determining the shelf-life and degradation kinetics of this compound. A general protocol using High-Performance Liquid Chromatography (HPLC) is outlined below.

Caption: General workflow for the stability assessment of this compound.

Methodology:

-

Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products, including Boc-Asp(OtBu)-OH and p-nitrophenol. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable modifier (e.g., trifluoroacetic acid) is a common starting point. UV detection at a wavelength where all components absorb (e.g., 220 nm and 270 nm) should be employed.

-

Forced Degradation Studies: Subject solutions of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and confirm the specificity of the analytical method.

-

Stability Study:

-

Store samples of solid this compound under controlled conditions (e.g., 2-8°C/ambient humidity, 25°C/60% RH, 40°C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), dissolve a known amount of the sample in a suitable solvent and analyze by the validated HPLC method.

-

Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation kinetics and establish a shelf-life.

Handling and Safety Precautions

-

Handling: Handle this compound in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Incompatibilities: Avoid strong bases, strong acids, and oxidizing agents, as they can promote degradation.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

By understanding the chemical nature of this compound and adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity of this critical reagent in their synthetic endeavors.

Spectroscopic Analysis of Boc-Asp(OtBu)-ONp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester, commonly referred to as Boc-Asp(OtBu)-ONp. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents expected values and representative data from closely related analogues, such as Boc-Asp(OtBu)-OSu and other protected amino acids. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Data Presentation

The following tables summarize the expected and representative spectroscopic data for this compound and its analogues.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: The following are predicted chemical shifts for this compound based on standard values for similar protected amino acid structures. Experimental conditions can cause variations.

| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~ 8.25 | Doublet (d) | 2H | Aromatic protons ortho to NO₂ |

| ¹H | ~ 7.35 | Doublet (d) | 2H | Aromatic protons meta to NO₂ |

| ¹H | ~ 5.50 | Doublet (d) | 1H | NH (Amide proton) |

| ¹H | ~ 4.70 | Multiplet (m) | 1H | α-CH |

| ¹H | ~ 3.10 | Doublet of doublets (dd) | 1H | β-CH₂ |

| ¹H | ~ 2.90 | Doublet of doublets (dd) | 1H | β-CH₂ |

| ¹H | 1.48 | Singlet (s) | 9H | OtBu C(CH₃)₃ |

| ¹H | 1.45 | Singlet (s) | 9H | Boc C(CH₃)₃ |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹³C | ~ 170.0 | α-C=O (Ester) |

| ¹³C | ~ 168.0 | γ-C=O (Ester) |

| ¹³C | ~ 155.5 | Urethane C=O (Boc) |

| ¹³C | ~ 155.0 | Aromatic C-ONp |

| ¹³C | ~ 145.0 | Aromatic C-NO₂ |

| ¹³C | ~ 125.0 | Aromatic CH meta to NO₂ |

| ¹³C | ~ 122.0 | Aromatic CH ortho to NO₂ |

| ¹³C | ~ 83.0 | OtBu C (CH₃)₃ |

| ¹³C | ~ 80.5 | Boc C (CH₃)₃ |

| ¹³C | ~ 50.0 | α-CH |

| ¹³C | ~ 37.0 | β-CH₂ |

| ¹³C | ~ 28.2 | OtBu C(C H₃)₃ |

| ¹³C | ~ 28.0 | Boc C(C H₃)₃ |

Table 2: Infrared (IR) Spectroscopic Data

Note: The following are characteristic absorption bands expected for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | 3300 - 3400 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Ester, p-nitrophenyl) | ~ 1760 - 1780 | Stretching |

| C=O (Ester, t-butyl) | ~ 1730 - 1740 | Stretching |

| C=O (Urethane, Boc) | ~ 1680 - 1700 | Stretching |

| N-O (Nitro group) | ~ 1520 - 1540 (asymmetric) | Stretching |

| N-O (Nitro group) | ~ 1340 - 1350 (symmetric) | Stretching |

| C-O (Ester) | 1000 - 1300 | Stretching |

Table 3: Mass Spectrometry (MS) Data

Note: The expected m/z values are based on the molecular weight of this compound (C₁₉H₂₆N₂O₈, Molecular Weight: 410.42 g/mol ).[1]

| Ion | Formula | Expected m/z | Notes |

| [M+H]⁺ | [C₁₉H₂₇N₂O₈]⁺ | 411.17 | Protonated molecule, commonly observed in positive ion ESI. |

| [M+Na]⁺ | [C₁₉H₂₆N₂O₈Na]⁺ | 433.15 | Sodium adduct, frequently observed in ESI-MS. |

| [M+K]⁺ | [C₁₉H₂₆N₂O₈K]⁺ | 449.13 | Potassium adduct, can be observed depending on sample purity and solvent. |

| [M-Boc+H]⁺ | [C₁₄H₁₉N₂O₆]⁺ | 311.12 | Fragment resulting from the loss of the Boc protecting group. |

| [M-OtBu+H]⁺ | [C₁₅H₂₁N₂O₆]⁺ | 325.14 | Fragment resulting from the loss of the tert-butyl ester group. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent will depend on the solubility of the compound. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[3]

-

¹H NMR Acquisition:

-

Record the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Record the spectrum using a proton-decoupled pulse sequence.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is typically needed for solid samples.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[5]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[6]

-

-

Data Processing: The acquired spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled with a liquid chromatography (LC) system (LC-MS).[8][9]

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe different adducts and deprotonated molecules.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and any significant fragment ions. High-resolution mass spectrometry can be used for accurate mass measurements to confirm the elemental composition.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a protected amino acid derivative like this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

- 1. This compound | 29365-05-7 [chemicalbook.com]

- 2. nmr-bio.com [nmr-bio.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Boc-Asp(OtBu)-ONp CAS number and molecular weight

This guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OtBu)-ONp, a key reagent in peptide synthesis and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 29365-05-7 | [1][2] |

| Molecular Weight | 410.42 g/mol | [1] |

| Molecular Formula | C19H26N2O8 | [1] |

Application in Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), specifically for the introduction of a protected aspartic acid residue into a peptide sequence. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the OtBu (tert-butyl) group protects the side-chain carboxyl group. The ONp (p-nitrophenyl) ester is an activated ester that facilitates the coupling reaction with the free amino group of the growing peptide chain.

A generalized workflow for the incorporation of this compound in Boc-SPPS is outlined below. This process involves the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the activated amino acid.

Experimental Protocol: General Coupling Procedure

The following is a generalized experimental protocol for the coupling of this compound in solid-phase peptide synthesis. Note that specific conditions such as reaction times and equivalents of reagents may need to be optimized based on the specific peptide sequence and resin.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

This compound

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes.

-

Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.

-

Washing: The resin is washed sequentially with DCM, isopropanol, and DMF to remove residual TFA and byproducts.

-

Neutralization: The resin is neutralized with a solution of 5-10% DIEA in DMF to free the N-terminal amine.

-

Coupling: A solution of this compound (typically 2-4 equivalents relative to the resin substitution) in DMF is added to the resin. The reaction is allowed to proceed for 2-12 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.

-

Washing: Upon completion of the coupling reaction, the resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

The cycle of deprotection and coupling is repeated for the subsequent amino acids in the desired peptide sequence.

References

A Technical Guide to Boc-Asp(OtBu)-ONp for Researchers

For researchers, scientists, and drug development professionals, N-α-Boc-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester, commonly abbreviated as Boc-Asp(OtBu)-ONp, is a key building block in the synthesis of complex peptides and peptidomimetics. This in-depth guide provides a comprehensive overview of its commercial availability, technical specifications, and application in peptide synthesis, with a focus on practical utility in a research setting.

Commercial Availability and Specifications

This compound is available from a range of commercial suppliers catering to the research and pharmaceutical development markets. While purity and specifications can vary, the compound is typically supplied as a white to off-white powder. Below is a comparative table of specifications from various suppliers.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity Specification | Storage Conditions |

| BLD Pharm | 29365-05-7 | 410.42 | Not specified | 2-8°C, Sealed, Dry |

| ChemicalBook | 29365-05-7 | 410.42 | Not specified | 2-8°C |

| Jiangsu Congzhong Chemical | 29365-05-7 | Not specified | 99% | Cool & Dry Place |

| Santa Cruz Biotechnology | 29365-05-7 | 410.42 | Not specified | Not specified |

| abcr Gute Chemie | 29365-05-7 | 410.41 | Not specified | Not specified |

The Role of this compound in Peptide Synthesis

This compound is an activated amino acid derivative designed for efficient peptide bond formation. The two key protecting groups, Boc (tert-butyloxycarbonyl) on the α-amine and OtBu (tert-butyl ester) on the β-carboxyl group, along with the ONp (p-nitrophenyl) ester activating group on the α-carboxyl, confer specific functionalities that are crucial for controlled, stepwise peptide synthesis.

-

Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group safeguards the α-amine during the coupling reaction, preventing self-polymerization. It can be readily removed with mild acids like trifluoroacetic acid (TFA).

-

OtBu (tert-butyl ester) Group: The OtBu group protects the side-chain carboxyl function of the aspartic acid residue. Its stability to the conditions used for Boc-group removal and its lability to strong acids make it an excellent orthogonal protecting group in Boc-based solid-phase peptide synthesis (SPPS).

-

ONp (p-nitrophenyl) Ester: The p-nitrophenyl ester is an activated ester. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon of the α-carboxyl group highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain, thus facilitating the formation of a new peptide bond.

The use of this compound is particularly noted in the synthesis of complex peptide structures, such as dendritic peptide carriers.[1]

Experimental Protocols

A general protocol for the use of Boc-protected amino acids in solid-phase peptide synthesis (SPPS) is provided below. This can be adapted for the specific use of this compound.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps in a typical Boc-SPPS cycle.

-

Resin Preparation:

-

Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in N,N-dimethylformamide (DMF).

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 2-5 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Repeat the TFA treatment for a longer duration (e.g., 5-20 minutes) to ensure complete deprotection.

-

Wash the resin thoroughly with DCM and then isopropanol to remove residual TFA and byproducts.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of a tertiary amine base, such as 10% diisopropylethylamine (DIPEA) in DMF.

-

Wash the resin again with DMF to remove excess base.

-

-

Peptide Coupling:

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in a suitable solvent like DMF.

-

Add the solution of the activated amino acid to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing:

-

After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizing the Workflow and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate the key workflows and chemical transformations.

Caption: General workflow for peptide coupling using this compound.

Caption: Formation of a peptide bond using an ONp-activated amino acid.

References

Methodological & Application

Application Notes and Protocols for Boc-Asp(OtBu)-ONp in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of N-α-Boc-L-aspartic acid β-tert-butyl ester p-nitrophenyl ester (Boc-Asp(OtBu)-ONp) in solid-phase peptide synthesis (SPPS). It includes comprehensive experimental protocols, data summaries for reaction parameters, and a discussion of potential side reactions and mitigation strategies.

Introduction

Solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy is a cornerstone of peptide chemistry. This compound is a classical activated amino acid derivative used for the introduction of aspartic acid residues into a peptide sequence. The use of a p-nitrophenyl (ONp) ester represents an early and reliable method of activating the carboxylic acid for amide bond formation. While modern in situ coupling reagents are now more common, the ONp-ester method offers advantages in specific applications due to the stability and isolability of the activated species.[1]

This guide will detail the protocol for using this compound, focusing on the Boc/Bzl (benzyl) protection strategy where the Nα-Boc group is labile to moderate acid (e.g., trifluoroacetic acid, TFA), and the side-chain protecting groups, such as the tert-butyl (tBu) ester of the aspartic acid side chain, are removed with strong acid (e.g., hydrogen fluoride, HF) during the final cleavage step.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in SPPS. These values are intended as a guideline and may require optimization based on the specific peptide sequence and resin.

Table 1: Recommended Reagent Equivalents and Concentrations

| Reagent/Component | Equivalents (relative to resin loading) | Concentration/Solvent | Notes |

| This compound | 2.0 - 3.0 | Dissolved in DMF | Using a modest excess helps drive the reaction to completion. |

| Resin | 1.0 | Swollen in DCM or DMF | Common resins include Merrifield for peptide acids and MBHA/BHA for peptide amides. |

| TFA for Boc Deprotection | - | 50% in DCM | A two-step deprotection is often employed. |

| DIEA for Neutralization | 4.0 - 6.0 | 5-10% in DCM or DMF | Ensures the free amine is available for coupling. |

Table 2: Typical Reaction Conditions and Monitoring

| Parameter | Value | Notes |

| Coupling Reaction | ||

| Temperature | Room Temperature (20-25°C) | Elevated temperatures are generally not required and may increase side reactions. |

| Reaction Time | 2 - 24 hours | Slower than modern coupling reagents; reaction completion should be monitored.[1] |

| Monitoring Method | Ninhydrin (Kaiser) Test | A negative test (yellow/brown beads) indicates the absence of free primary amines and thus, complete coupling. |

| Boc Deprotection | ||

| Pre-wash | 5 minutes | With 50% TFA in DCM. |

| Deprotection | 15 - 25 minutes | With fresh 50% TFA in DCM. |

| Neutralization | ||

| Time | 2 x 2 minutes | With 5-10% DIEA in DCM or DMF. |

Experimental Protocols

This section provides a step-by-step guide for a single coupling cycle using this compound in a manual Boc-SPPS workflow.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.

-

Drain the DCM.

Nα-Boc Deprotection

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 5 minutes (pre-wash).

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

-

Drain the TFA/DCM solution.

-

Wash the resin thoroughly with DCM (3x) and then isopropanol (IPA) (2x) to remove residual acid.

-

Wash again with DCM (3x).

Neutralization

-

Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes.

-

Drain the DIEA solution.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DCM (3x) and then with N,N-Dimethylformamide (DMF) (3x) to prepare for coupling.

Coupling of this compound

-

In a separate vessel, dissolve 2-3 equivalents of this compound in DMF.

-

Add the this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature.

-

Monitor the reaction for completion using the Ninhydrin (Kaiser) test after 2 hours and then periodically. The reaction may take up to 24 hours.

-

Once the Kaiser test is negative, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the p-nitrophenol byproduct.

Repeat Cycle

Repeat steps 3.2 to 3.4 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

After the final coupling and Boc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training.

A common cleavage cocktail is Reagent K :

-

TFA (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

-

Dry the peptide-resin under vacuum.

-

Add the cold (0°C) cleavage cocktail to the resin.

-

Stir the mixture at 0°C for 1-2 hours.

-

Filter the resin and wash it with fresh TFA.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether several times.

-

Dry the crude peptide under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: Boc-SPPS workflow using this compound.

Caption: Key side reactions in the synthesis of Asp-containing peptides.

Potential Side Reactions and Mitigation

Aspartimide Formation

The most significant side reaction when incorporating aspartic acid is the formation of a cyclic aspartimide intermediate. This can occur under both acidic and basic conditions.[2] In Boc-SPPS, while the repetitive deprotection steps are acidic, aspartimide formation can still be a concern, particularly during the final strong acid cleavage with HF.[3] The aspartimide can subsequently hydrolyze to form a mixture of the desired α-peptide and the undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[3] Sequences with Asp followed by a small amino acid like Gly, Ser, or Ala are particularly prone to this side reaction.

Mitigation Strategies:

-

Protecting Group Choice: For particularly problematic sequences, using a more sterically hindered side-chain protecting group for aspartic acid, such as cyclohexyl (OcHex), can reduce aspartimide formation.[4]

-

Optimized Cleavage: Performing the final HF cleavage at low temperatures (e.g., 0°C) and for the minimum time required can help to minimize this side reaction.

Racemization

Racemization of the activated aspartic acid residue can occur, leading to the incorporation of D-Asp instead of L-Asp. This is often mediated through the formation of an oxazolone intermediate, which can be promoted by bases. While urethane-based protecting groups like Boc are known to suppress oxazolone formation, the risk is not entirely eliminated, especially with prolonged coupling times.[5]

Mitigation Strategies:

-

Avoid Excess Base: Use the minimum necessary amount of DIEA for neutralization.

-

Monitor Coupling Time: While -ONp esters are slow, avoid unnecessarily long coupling times once the reaction has reached completion as determined by the ninhydrin test.

-

Additives: In some cases, the addition of 1-hydroxybenzotriazole (HOBt) during coupling can help to suppress racemization, although this is more common with in situ coupling reagents.

Incomplete Coupling

Due to the slower reaction kinetics of p-nitrophenyl esters compared to modern coupling reagents, incomplete coupling can lead to deletion sequences in the final peptide.[1]

Mitigation Strategies:

-

Monitoring: Careful monitoring with the ninhydrin test is crucial to ensure the reaction goes to completion.

-

Double Coupling: If the ninhydrin test remains positive after an extended period, a second coupling with fresh this compound may be necessary.

Conclusion

The use of this compound in solid-phase peptide synthesis offers a reliable, albeit slower, method for incorporating aspartic acid residues. Its stability and cost-effectiveness can be advantageous in certain contexts. However, researchers must be vigilant about monitoring reaction completion to avoid deletion sequences and be aware of the potential for aspartimide formation and racemization. By following the detailed protocols and implementing the mitigation strategies outlined in these application notes, scientists can successfully utilize this classical reagent to synthesize high-quality peptides for research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

Application Notes and Protocols for Solution-Phase Synthesis Using Boc-Asp(OtBu)-ONp

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-α-tert-Butyloxycarbonyl-L-aspartic acid β-tert-butyl α-p-nitrophenyl ester (Boc-Asp(OtBu)-ONp) in solution-phase peptide synthesis. This reagent is a valuable building block for the introduction of a protected aspartic acid residue into a peptide chain. The protocols outlined below cover the coupling reaction, subsequent deprotection of the Boc group, and general purification strategies.

Introduction

This compound is an activated ester of aspartic acid, protected at the α-amino group with a Boc group and at the β-carboxyl group with a tert-butyl (OtBu) ester. The p-nitrophenyl (ONp) ester provides a good leaving group, facilitating the nucleophilic attack by the free amino group of another amino acid or peptide to form a peptide bond. This approach is particularly useful in solution-phase synthesis where the progress of the reaction can be monitored, and purification of intermediates is feasible. A key application of this building block is in the synthesis of complex peptide structures, such as dendritic peptides used as drug delivery carriers. For instance, it has been utilized in the synthesis of a dendritic hexadecapeptide carrier for the delivery of Heat Shock Protein 90 (HSP90) inhibitors.[1]

Key Features of this compound in Solution-Phase Synthesis:

-